molecular formula C7H4ClN3O B3048847 8-chloro-3H-benzo[d][1,2,3]triazin-4-one CAS No. 18343-45-8

8-chloro-3H-benzo[d][1,2,3]triazin-4-one

Cat. No.: B3048847
CAS No.: 18343-45-8
M. Wt: 181.58
InChI Key: RRLGSAHSYQVYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-chloro-3H-benzo[d][1,2,3]triazin-4-one is a heterocyclic compound that belongs to the class of benzotriazinones. This compound is characterized by a triazine ring fused to a benzene ring, with a chlorine atom at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3H-benzo[d][1,2,3]triazin-4-one typically involves the diazotization of 2-aminobenzamides followed by cyclization. One common method includes the reaction of 2-aminobenzamide with sodium nitrite and hydrochloric acid to form a diazonium salt, which then undergoes cyclization to yield the desired benzotriazinone . This reaction is usually carried out under mild conditions to avoid the decomposition of the diazonium salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using a continuous flow reactor. This method allows for better control of reaction parameters and can improve the yield and purity of the final product. The use of polymer-supported reagents and catalysts can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-chloro-3H-benzo[d][1,2,3]triazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzotriazinones, oxidized or reduced derivatives, and cyclized heterocyclic compounds .

Comparison with Similar Compounds

8-chloro-3H-benzo[d][1,2,3]triazin-4-one can be compared with other benzotriazinones and related heterocyclic compounds:

    1,2,3-Benzotriazin-4(3H)-one: Similar structure but without the chlorine atom at the 8th position. It exhibits different biological activities and reactivity.

    1,2,3-Benzothiatriazine-1,1(2H)-dioxide: Contains a sulfur atom in place of one of the nitrogen atoms in the triazine ring.

    1,2,3-Triazines: A broader class of compounds that includes various derivatives with different substituents.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

8-chloro-3H-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-5-3-1-2-4-6(5)9-11-10-7(4)12/h1-3H,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLGSAHSYQVYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=NNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552075
Record name 8-Chloro-1,2,3-benzotriazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18343-45-8
Record name 8-Chloro-1,2,3-benzotriazin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18343-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-1,2,3-benzotriazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-chloro-3H-benzo[d][1,2,3]triazin-4-one
Reactant of Route 2
Reactant of Route 2
8-chloro-3H-benzo[d][1,2,3]triazin-4-one
Reactant of Route 3
8-chloro-3H-benzo[d][1,2,3]triazin-4-one
Reactant of Route 4
8-chloro-3H-benzo[d][1,2,3]triazin-4-one
Reactant of Route 5
8-chloro-3H-benzo[d][1,2,3]triazin-4-one
Reactant of Route 6
8-chloro-3H-benzo[d][1,2,3]triazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.